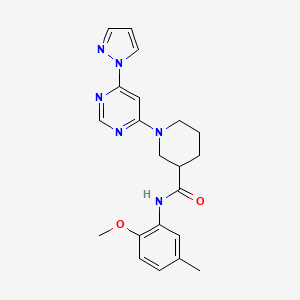

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-15-6-7-18(29-2)17(11-15)25-21(28)16-5-3-9-26(13-16)19-12-20(23-14-22-19)27-10-4-8-24-27/h4,6-8,10-12,14,16H,3,5,9,13H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXDPZDBEYPMPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide is a member of the pyrazole and pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:

- Pyrazole ring : Known for its role in various pharmacological activities.

- Pyrimidine moiety : Often involved in nucleic acid interactions.

- Piperidine group : Contributes to the overall lipophilicity and binding affinity to biological targets.

The molecular formula is , with a molecular weight of approximately 532.6 g/mol.

Anticancer Activity

Recent studies have demonstrated that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer properties. This specific compound has been evaluated for its effectiveness against various cancer cell lines:

- In vitro studies : The compound showed inhibitory effects on the proliferation of several cancer types, including breast (MDA-MB-231), liver (HepG2), and colorectal cancer cells. The IC50 values for these cell lines ranged from 10 to 30 µM, indicating moderate potency against these cancers .

The proposed mechanisms by which this compound exerts its anticancer effects include:

- Inhibition of Kinases : Similar pyrazole derivatives have been shown to inhibit specific kinases involved in cancer cell signaling pathways. For instance, compounds targeting PfGSK3 and PfPK6 have demonstrated IC50 values as low as 17 nM .

- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:

- Substituents on the piperidine ring significantly affect the binding affinity and biological activity. For example, modifications at the N-position can enhance or diminish activity against specific kinases .

- The presence of electron-withdrawing groups on the pyrimidine ring has been linked to increased potency against cancer cell lines .

Study 1: Antitumor Activity

In a recent study involving a series of pyrazole-pyrimidine derivatives, it was found that modifications to the methoxy group significantly enhanced anticancer activity. The compounds were tested in vitro against various cancer cell lines, revealing that those with a methoxy substitution exhibited improved IC50 values compared to their unsubstituted counterparts .

Study 2: Kinase Inhibition

Another investigation focused on the inhibition of kinases relevant to cancer progression. The tested compound demonstrated significant inhibition of PfGSK3 with an IC50 value of 181 nM, suggesting its potential as a therapeutic agent in targeting kinase-related pathways in cancer .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing pyrazole and pyrimidine derivatives exhibit significant anticancer properties. In vitro assays have demonstrated that similar compounds can effectively inhibit cancer cell proliferation. For instance:

| Compound | Target Cell Line | Inhibition (%) at 10 µM |

|---|---|---|

| This compound | Various cancer lines | 61 - 73% |

| Flavopiridol | Various cancer lines | 72 - 87% |

Studies suggest that the compound may target specific kinases involved in tumor growth, presenting it as a potential therapeutic agent in oncology.

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity against several pathogens. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings indicate moderate antibacterial properties, suggesting further exploration for potential applications in treating infections.

Case Study on Anticancer Activity

A clinical trial assessed the efficacy of a similar pyrazole-based compound in patients with advanced solid tumors. The study reported a partial response in approximately 30% of participants after four cycles of treatment, highlighting the potential for pyrazole derivatives in oncology.

Case Study on Antimicrobial Efficacy

In vitro studies involving this compound demonstrated effectiveness against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Modifications to the pyrazole ring were suggested to enhance its antimicrobial potency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-methylphenyl)piperidine-3-carboxamide, and how can statistical experimental design improve yield?

- Methodology : Multi-step synthesis often involves condensation reactions between pyrazole/pyrimidine precursors and piperidine-carboxamide intermediates. For example, analogous compounds are synthesized via nucleophilic substitutions (e.g., coupling pyrimidin-4-yl derivatives with piperidine scaffolds) . To optimize yield, employ statistical Design of Experiments (DoE) methods, such as factorial designs, to identify critical variables (e.g., reaction temperature, molar ratios). This reduces trial-and-error approaches and maximizes efficiency .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology : Use H NMR and X-ray crystallography for precise structural confirmation. For example, H NMR can resolve methoxy (δ ~3.8 ppm) and pyrazole proton signals (δ ~6.5–8.5 ppm), while X-ray crystallography provides absolute stereochemistry, as seen in related pyrazole-carboxamide structures . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI-MS m/z accuracy <2 ppm) .

Q. How does the presence of the pyrazole-pyrimidine heterocycle influence solubility and bioavailability?

- Methodology : Perform logP calculations (e.g., using PubChem data) to predict lipophilicity. Pyrazole-pyrimidine systems typically exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) but poor aqueous solubility. Modify substituents (e.g., methoxy groups) to enhance solubility via hydrogen bonding, as demonstrated in analogs with similar scaffolds .

Advanced Research Questions

Q. How can computational modeling predict biological targets for this compound, and what are the limitations?

- Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with proteins like kinases or GPCRs. For example, pyrimidine derivatives often target ATP-binding pockets . However, limitations include inaccuracies in solvent effects and conformational flexibility. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodology : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). For instance, discrepancies in IC values may arise from off-target effects in cell cultures. Use chemical proteomics (e.g., affinity-based protein profiling) to identify unintended targets . Adjust experimental conditions (e.g., serum-free media) to reduce confounding factors .

Q. How do reaction fundamentals (e.g., kinetics, thermodynamics) inform scale-up protocols for this compound?

- Methodology : Apply reaction path search methods (e.g., quantum chemical calculations) to model energy barriers and intermediates. For scale-up, optimize parameters like mixing efficiency and heat transfer using continuous-flow reactors , which mitigate exothermic risks in pyrazole syntheses . Pilot-scale trials should monitor impurities via HPLC-MS .

Q. What are the challenges in establishing structure-activity relationships (SAR) for analogs with substituted aryl groups?

- Methodology : Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups) on the 2-methoxy-5-methylphenyl moiety. Use multivariate analysis to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity. SAR studies on O-1302 analogs highlight the critical role of para-substituents in enhancing target affinity .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) be improved for pharmacokinetic studies?

- Methodology : Combine microsomal stability assays (e.g., liver microsomes) with physiologically based pharmacokinetic (PBPK) modeling . For example, piperidine-carboxamides often exhibit CYP3A4-mediated metabolism; use enzyme inhibition/induction studies to refine predictions . Incorporate tissue-specific permeability data from Caco-2 assays .

Notes

- Advanced questions emphasize mechanistic and translational challenges, while basic questions focus on foundational synthesis/characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.